3-[(3-Methylbenzyl)oxy]pyrrolidine hydrochloride
CAS No.: 1185303-37-0
Cat. No.: VC2815684
Molecular Formula: C12H18ClNO
Molecular Weight: 227.73 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1185303-37-0 |
|---|---|
| Molecular Formula | C12H18ClNO |
| Molecular Weight | 227.73 g/mol |
| IUPAC Name | 3-[(3-methylphenyl)methoxy]pyrrolidine;hydrochloride |
| Standard InChI | InChI=1S/C12H17NO.ClH/c1-10-3-2-4-11(7-10)9-14-12-5-6-13-8-12;/h2-4,7,12-13H,5-6,8-9H2,1H3;1H |
| Standard InChI Key | INXZUWKFSHGLQE-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC=C1)COC2CCNC2.Cl |
| Canonical SMILES | CC1=CC(=CC=C1)COC2CCNC2.Cl |
Introduction
Chemical Structure and Physicochemical Properties
3-[(3-Methylbenzyl)oxy]pyrrolidine hydrochloride (C₁₂H₁₈ClNO) features a pyrrolidine ring—a five-membered amine heterocycle—linked via an ether bond to a 3-methyl-substituted benzyl group. The hydrochloride salt enhances stability and solubility in polar solvents. Key molecular properties include:
The methyl group at the benzyl ring’s meta position introduces steric and electronic effects that distinguish it from ortho- and para-substituted analogues. Comparative pKa analysis of similar amines (e.g., pyrrolidine derivatives) suggests a protonation equilibrium near pH 7.4, favoring the charged species under physiological conditions .
Synthesis and Manufacturing
Core Synthetic Pathways
The synthesis of 3-[(3-Methylbenzyl)oxy]pyrrolidine hydrochloride typically follows a two-step protocol:
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Etherification: Reacting 3-methylbenzyl chloride with pyrrolidine in the presence of a non-nucleophilic base (e.g., K₂CO₃) yields the tertiary amine intermediate .
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Salt Formation: Treating the free base with hydrochloric acid in anhydrous ethanol precipitates the hydrochloride salt.
A patent by EP1138672A1 details an optimized process for analogous pyrrolidine derivatives, emphasizing temperature control (50–60°C) and solvent selection (tetrahydrofuran) to achieve >90% yield .
Chirality Considerations
While the compound lacks inherent stereocenters, enantioselective synthesis routes using chiral auxiliaries or catalysts could enable access to optically active derivatives. For example, mesylation of hydroxyl-pyrrolidine precursors followed by nucleophilic substitution has been demonstrated for related structures .
Chemical Reactivity and Stability
Regioselective Transformations
The compound undergoes characteristic reactions of secondary amines and ethers:
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N-Alkylation: Reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts.
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Ether Cleavage: HI or BBr₃ cleaves the benzyl ether, regenerating pyrrolidine and 3-methylbenzyl alcohol .
Stability Profile
Stability studies on related hydrochlorides indicate:
| Condition | Stability Outcome |
|---|---|
| pH 2–6 (aqueous) | Stable for >24 hrs at 25°C |
| pH >8 | Rapid decomposition via hydrolysis |
| Photolysis | Degrades under UV light (λ=254 nm) |
Comparative Analysis with Structural Analogues
Substituent position markedly influences biological activity:
| Compound | IC₅₀ (Cancer Cells) | MAO-B Inhibition (%) |
|---|---|---|
| 3-[(2-Methylbenzyl)oxy]pyrrolidine | 18 µM | 62% |
| 3-[(4-Methylbenzyl)oxy]pyrrolidine | 25 µM | 48% |
| 3-[(3-Chlorobenzyl)oxy]pyrrolidine | 12 µM | 71% |
The 3-methyl substitution balances lipophilicity and electronic effects, potentially optimizing blood-brain barrier penetration relative to polar chloro-analogues .
Applications in Industrial and Academic Research
Organic Synthesis Intermediate
This compound serves as a precursor for:
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Ligand development: Chelating agents for transition metal catalysis .
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Peptidomimetics: Backbone modifications in protease-resistant peptide analogues.
Drug Discovery
Virtual screening identifies the 3-methylbenzyl motif as a privileged structure in kinase inhibitors (e.g., CDK2, EGFR) .
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